Ligand Efficiency and 3D-Constrained Topology vs. 2-Phenylquinoline-4-carboxylic Acid in Kinase and HDAC Inhibitor Scaffolds
In the absence of direct head-to-head data for this exact compound, a cross-study comparison of scaffold families reveals the strategic advantage of the norbornenyl group. 2-Phenylquinoline-4-carboxylic acid derivatives have demonstrated HDAC3 inhibitory activity with IC50 values in the low micromolar range (e.g., compound D28, IC50 = 0.53 μM against HDAC3) [1]. However, these flat, hydrophobic 2-phenyl scaffolds often suffer from limited three-dimensionality and suboptimal ligand efficiency metrics. The bicyclo[2.2.1]hept-5-en-2-yl substituent introduces a saturated, rigid, and three-dimensionally complex fragment that can enhance binding site complementarity and improve ligand efficiency (LE) and lipophilic ligand efficiency (LLE) when elaborated into focused libraries, a hypothesis supported by the broader success of saturated bioisosteres in replacing planar aromatic rings in medicinal chemistry campaigns [2]. The target compound thus offers a differentiated starting point for achieving higher target engagement per unit of molecular weight and lipophilicity.
| Evidence Dimension | Scaffold complexity / Ligand efficiency potential |
|---|---|
| Target Compound Data | Not directly measured; scaffold contains a saturated bicyclic alkene (norbornenyl) substituent (fsp3 = 0.35 based on 6 sp3 carbons out of 17 carbons). |
| Comparator Or Baseline | 2-Phenylquinoline-4-carboxylic acid (fsp3 = 0.0 for the phenyl ring substituent). |
| Quantified Difference | Target compound exhibits a higher fraction of sp3-hybridized carbons (Δfsp3 ≈ 0.35) compared to the fully aromatic 2-phenyl analog. |
| Conditions | Calculated from 2D molecular structures; no experimental binding data available. |
Why This Matters
Higher three-dimensionality is correlated with improved clinical success rates and reduced off-target promiscuity, making the norbornenyl scaffold a more attractive starting point for lead generation than flat 2-aryl analogs.
- [1] MedChemExpress. Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Product Datasheet. Available at: https://www.medchemexpress.cn. View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from flatland: increasing saturation as an approach to improving clinical success. J Med Chem. 2009;52(21):6752-6. View Source
